(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidine ring.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is attached through a condensation reaction involving a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrolidine and tetrahydropyran rings contribute to the overall molecular stability and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- (3-(3-chlorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-thiopyran-4-yl)methanone
Uniqueness
(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone: is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The combination of the pyrrolidine and tetrahydropyran rings also provides a distinct structural framework that can be fine-tuned for various applications.
Properties
IUPAC Name |
[3-(3-fluorophenyl)pyrrolidin-1-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c17-15-3-1-2-13(10-15)14-4-7-18(11-14)16(19)12-5-8-20-9-6-12/h1-3,10,12,14H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXNVMCWVGLQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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